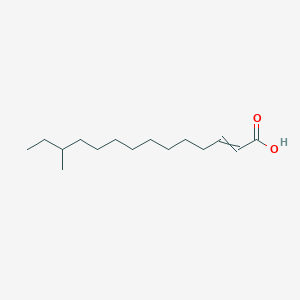
12-Methyltetradec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methyltetradec-2-enoic acid is an alpha, beta-unsaturated monocarboxylic acid. It is a derivative of cis-2-tetradecenoic acid, where one of the hydrogens at position 13 has been replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetradec-2-enoic acid typically involves the introduction of a methyl group at the 13th position of cis-2-tetradecenoic acid. This can be achieved through various organic synthesis techniques, including:
Alkylation Reactions: Using methylating agents to introduce the methyl group.
Catalytic Hydrogenation: To ensure the correct positioning of the double bond and the methyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
12-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
12-Methyltetradec-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 12-Methyltetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. Its effects are mediated through its structural properties and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
cis-2-Tetradecenoic Acid: The parent compound without the methyl group at position 13.
trans-Tetra-dec-2-enoic Acid: A similar compound with a trans configuration of the double bond.
Uniqueness
12-Methyltetradec-2-enoic acid is unique due to the presence of the methyl group at position 13, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
83566-49-8 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
12-methyltetradec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |
Clave InChI |
NFVGAUSSOLRHTO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
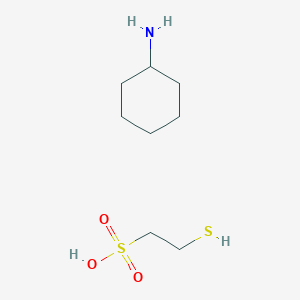
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
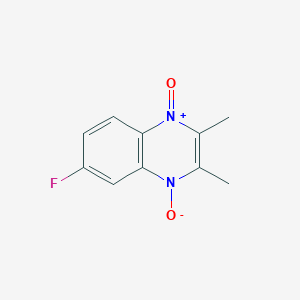
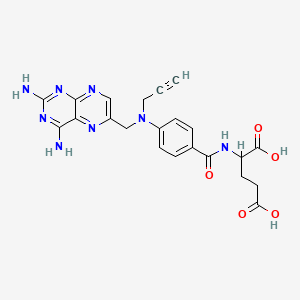
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

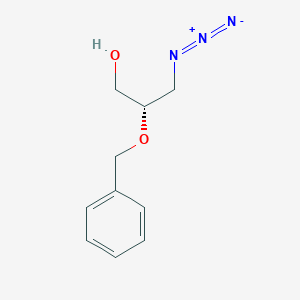
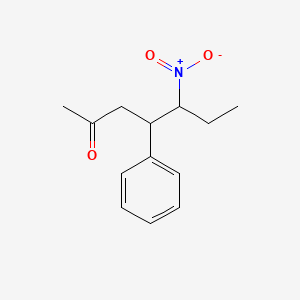

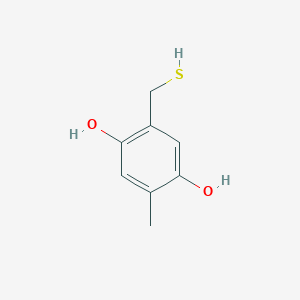
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
